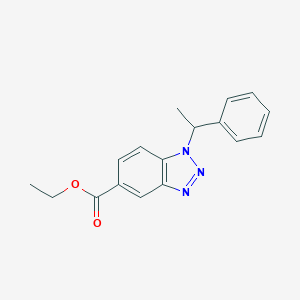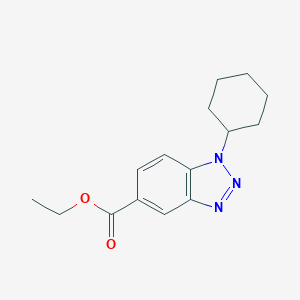![molecular formula C12H17N5S B249526 N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to have antimicrobial activity against various bacterial strains. Additionally, it has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, it has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One direction is to further investigate its potential as a drug delivery system, particularly for crossing the blood-brain barrier. Another direction is to study its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Additionally, further studies can be conducted to fully understand its mechanism of action and potential toxicity.
In conclusion, N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a compound with promising potential for various scientific research applications. Its synthesis method is relatively simple, and it has shown promising results in various studies. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves the reaction of N-benzyl-3-bromo-propan-1-amine and sodium azide in the presence of copper(I) iodide. The reaction takes place in dimethylformamide (DMF) and results in the formation of the desired product with a yield of 72%.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
Produktname |
N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine |
|---|---|
Molekularformel |
C12H17N5S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
N-benzyl-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C12H17N5S/c1-17-12(14-15-16-17)18-9-5-8-13-10-11-6-3-2-4-7-11/h2-4,6-7,13H,5,8-10H2,1H3 |
InChI-Schlüssel |
RRYRZZFSRVXERH-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2 |
Kanonische SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)



![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)





![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
